(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One
Description
(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One is a rhodanine-derived heterocyclic compound featuring a 2-thioxothiazolidin-4-one core. This structure is characterized by a benzyl group at position 3 and a 2-hydroxy-3-nitrobenzylidene substituent at position 4. The Z-configuration of the benzylidene moiety is critical for its stereochemical and electronic properties, influencing both reactivity and biological interactions.
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S2/c20-15-12(7-4-8-13(15)19(22)23)9-14-16(21)18(17(24)25-14)10-11-5-2-1-3-6-11/h1-9,20H,10H2/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWBCEZQPRYIGY-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)[N+](=O)[O-])O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, like other thiazolidin-4-one derivatives, exhibits potential therapeutic effects including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes a thiazolidinone ring, a nitro group, and a hydroxyl group, which are critical for its biological activity.
Anticancer Activity
Thiazolidin-4-one derivatives have been widely studied for their anticancer properties. Recent studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The anticancer effects are often attributed to the induction of oxidative stress and apoptosis in cancer cells. In vitro studies have shown that these compounds can increase reactive oxygen species (ROS) levels, leading to cell death in A549 lung cancer cells and other types .
- Case Studies : A study demonstrated that related thiazolidinones inhibited cell proliferation in a dose-dependent manner in multiple cancer cell lines (IC50 values ranging from 6.26 µM to 20.46 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Les-5935 | A549 | 6.26 |
| Les-6009 | CACO-2 | 16.00 |
| Les-6166 | SH-SY5Y | 20.46 |
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives are also noteworthy:
- Broad Spectrum : Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, studies reported significant inhibition of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values around 2 μg/mL) .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Acinetobacter baumannii | 16 |
Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives is another area of interest:
- DPPH Scavenging Activity : The DPPH radical scavenging assay showed that certain derivatives had comparable antioxidant activity to vitamin C, suggesting their potential as natural antioxidants .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is influenced by various substituents on the thiazolidine ring:
Scientific Research Applications
Chemistry
In the field of chemistry, (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One serves as a precursor for synthesizing various heterocyclic compounds. Its unique thiazolidinone structure allows for modifications that can lead to new chemical entities with desirable properties.
Biology
The compound has been studied extensively for its antimicrobial and antiviral activities. Research indicates that it disrupts microbial cell membranes, leading to cell lysis, which is critical for its antimicrobial efficacy. Additionally, it has shown potential in inhibiting viral replication by interfering with viral enzymes .
Medicine
In medicinal chemistry, this compound is being investigated as a potential anticancer agent . Studies have demonstrated that it induces apoptosis in cancer cells through interactions with specific molecular targets involved in cell proliferation .
Moreover, its role as a tyrosinase inhibitor has garnered attention for applications in treating skin conditions related to melanin production. The compound’s ability to inhibit tyrosinase activity has been validated through in vitro studies, showing significant reductions in melanin synthesis in melanoma cells .
Industry
This compound is also explored for its potential applications in developing new materials such as dyes and pigments due to its vibrant color properties and stability under various conditions. Its unique structure allows for modifications that can enhance material properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of thiazolidinone compounds, including this compound. Results indicated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .
Case Study 2: Anticancer Mechanism
Research focused on the anticancer properties revealed that this compound effectively induced apoptosis in B16F10 melanoma cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group on the benzylidene moiety undergoes oxidation under acidic conditions:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic medium (e.g., H₂SO₄).
-
Product : Formation of a ketone or aldehyde derivative via oxidation of the hydroxyl group to a carbonyl.
Key Findings :
-
The reaction is highly selective for the phenolic -OH group due to its electron-donating nature.
-
Spectroscopic confirmation (FT-IR) shows disappearance of the O-H stretch (~3200 cm⁻¹) and emergence of a C=O peak (~1700 cm⁻¹) .
Reduction Reactions
The nitro group (-NO₂) is reducible to an amino group (-NH₂):
-
Reagents/Conditions : Hydrogen gas (H₂) with palladium (Pd) catalyst or sodium borohydride (NaBH₄) in ethanol .
-
Product : Amino-substituted thiazolidinone derivative.
Key Findings :
-
Catalytic hydrogenation yields >80% conversion efficiency under optimized conditions (25°C, 1 atm H₂) .
-
Theoretical DFT studies suggest the nitro group’s electron-withdrawing nature enhances reduction kinetics .
Substitution Reactions
The benzylidene group participates in electrophilic aromatic substitution (EAS):
| Electrophile | Conditions | Product |
|---|---|---|
| Bromine (Br₂) | Lewis acid (e.g., FeBr₃) | Brominated benzylidene derivative |
| Chloromethane (CH₃Cl) | Friedel-Crafts alkylation | Methyl-substituted derivative |
Key Findings :
-
Substituents at the 3-nitro position direct electrophiles to the ortho and para positions of the benzene ring .
-
X-ray crystallography confirms regioselectivity in brominated derivatives .
Mechanistic Insights
-
Redox Cycling : The nitro group generates reactive oxygen species (ROS) via single-electron reduction, contributing to oxidative stress in biological systems.
-
DFT Calculations :
Comparative Reactivity with Analogues
Spectroscopic Characterization
Post-reaction analysis employs:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-thioxothiazolidin-4-one derivatives, which are widely studied for their diverse biological activities. Below is a structured comparison with structurally analogous compounds, focusing on synthesis, physical properties, and biological performance.
Structural Features
- Substituent Variations :
- Target Compound : Benzyl (position 3), 2-hydroxy-3-nitrobenzylidene (position 5).
- 4a () : 1,3-Benzodioxol-5-ylmethylene substituent; lacks nitro/hydroxyl groups but includes a dioxole ring for enhanced lipophilicity .
- 5j () : 2-Nitrobenzylidene substituent; nitro group at position 2 instead of 3, which may alter electron distribution and antioxidant efficacy .
- A6 () : 3,4-Dimethoxybenzylidene; methoxy groups improve solubility but reduce redox activity compared to hydroxyl/nitro groups .
Physicochemical and Computational Insights
- Solubility : Hydroxyl groups (target compound) improve aqueous solubility compared to methoxy (A6) or chloro (A9) substituents .
- Computational Docking : Compounds with 2-thioxothiazolidin-4-one cores () bind hydrophobic cavities in proteins (e.g., complement CR3), suggesting the target compound may exhibit similar binding modes .
Q & A
Q. Table 1: Representative Synthesis Conditions for Analogous Thiazolidinones
| Substituted Benzaldehyde | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 75 | |
| 4-Methoxybenzaldehyde | Triethylamine | Methanol | 78 | |
| 3,4-Dimethoxybenzaldehyde | Piperidine | Ethanol | 74 |
Advanced: How can computational modeling elucidate the mechanism of enzyme inhibition by this compound?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding interactions with target enzymes. For example:
- Kinetic Analysis: Competitive inhibition is confirmed via Lineweaver-Burk plots, where the compound binds to the enzyme’s active site, as seen in tyrosinase inhibition studies .
- In Silico Studies: Density Functional Theory (DFT) calculations optimize the compound’s geometry, while Hirshfeld surface analysis (e.g., CrystalExplorer) identifies key intermolecular interactions in the crystal lattice .
Example: Analog 3 (IC₅₀ = 90 nM for tyrosinase) showed stronger hydrogen bonding and π-π stacking with the enzyme’s copper center compared to kojic acid .
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- IR Spectroscopy: Confirms C=O (1680–1710 cm⁻¹), C=S (1200–1250 cm⁻¹), and NO₂ (1520–1560 cm⁻¹) stretches .
- NMR: ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm), the benzylidene proton (δ 7.5–7.8 ppm, singlet), and hydroxy proton (δ 10–12 ppm) .
- X-ray Crystallography: SHELXL refines the crystal structure, resolving Z-configuration and dihedral angles between aromatic rings (e.g., 5–15° deviation from coplanarity) .
Q. Table 2: Key Crystallographic Data for Analogous Compounds
| Compound | Space Group | R-factor | Reference |
|---|---|---|---|
| (Z)-5-(4-Chlorobenzylidene) derivative | P 1 | 0.045 | |
| (Z)-5-(2-Hydroxybenzylidene) derivative | P2₁/c | 0.052 |
Advanced: How do substituents on the benzylidene ring influence bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs): The 3-nitro group enhances electrophilicity, improving binding to enzyme active sites (e.g., tyrosinase inhibition increases 200-fold vs. non-nitro analogs) .
- Hydroxy Group: Facilitates hydrogen bonding with catalytic residues (e.g., His residues in tyrosinase) .
- Substituent Position: Ortho-nitro groups induce steric hindrance, reducing activity compared to meta-nitro derivatives in antimicrobial assays .
Example: Replacement of 3-nitro with 4-methyl in analogs reduced anti-melanogenic activity by 50% .
Basic: What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the nitro group .
- Thermal Stability: Decomposes above 150°C; avoid prolonged heating during synthesis .
- Solubility: Soluble in DMSO (up to 25 mg/mL) but precipitates in aqueous buffers; use co-solvents (e.g., 5% DMSO in PBS) for biological assays .
Advanced: How can in vitro and in vivo models assess the compound’s antioxidant and cytotoxic effects?
Methodological Answer:
- Antioxidant Assays:
- Cytotoxicity:
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Dose-Dependent Effects: Low doses (1–10 μM) may show antioxidant activity, while high doses (>50 μM) induce cytotoxicity via ROS overproduction .
- Assay Variability: Standardize protocols (e.g., broth microdilution for MIC values) to reconcile discrepancies in antimicrobial data .
- Structural Confirmation: Re-evaluate stereochemistry (Z vs. E isomers) via NOESY NMR, as misassignment can lead to conflicting bioactivity reports .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
